molecular formula C6H11IO2 B3031588 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane CAS No. 53750-51-9

2-(2-Iodoethyl)-2-methyl-1,3-dioxolane

Cat. No.: B3031588
CAS No.: 53750-51-9
M. Wt: 242.05 g/mol
InChI Key: SXVDTZCWOQEFBN-UHFFFAOYSA-N
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Description

2-(2-Iodoethyl)-2-methyl-1,3-dioxolane is an organic compound characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane typically involves the iodination of an appropriate precursor. One common method is the reaction of 2-methyl-1,3-dioxolane with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of stabilizers such as copper can help in maintaining the stability of the iodinated product during storage and handling .

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodoethyl)-2-methyl-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide can produce the corresponding alcohol or ketone.

Scientific Research Applications

2-(2-Iodoethyl)-2-methyl-1,3-dioxolane has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of radiolabeled molecules for diagnostic imaging and therapeutic applications.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane involves its ability to participate in various chemical reactions due to the presence of the reactive iodine atom. The iodine atom can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. Additionally, the dioxolane ring provides stability and can influence the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Iodoethyl)-2-methyl-1,3-dioxolane is unique due to the presence of both the iodine atom and the dioxolane ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications. The dioxolane ring provides additional stability and can influence the compound’s reactivity, making it more versatile compared to simpler iodinated compounds.

Properties

IUPAC Name

2-(2-iodoethyl)-2-methyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c1-6(2-3-7)8-4-5-9-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVDTZCWOQEFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452668
Record name 2-(2-iodoethyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53750-51-9
Record name 2-(2-iodoethyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4 bromo-2-butanone ethylene ketal (16.4 mmol,3.2 g) in acetone (30 mL) was treated with sodium iodide (24 mmol, 3.7 g) and sodium carbonate (50 mmol, 5.1 g) and was reluxed overnight. The resulting mixture was filtered, washed with acetone (10 mL) and evaporated to dryness to a white solid. The residue was triturated with a mixture of 1:1 ether: pet ether (20 mL), stirred 30 min., filtered and evaporated to give 3.74 g (94%) of a pale yellow oil. LR-ES (C13H22O4): 243 (M+H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Iodoethyl)-2-methyl-1,3-dioxolane
Reactant of Route 2
2-(2-Iodoethyl)-2-methyl-1,3-dioxolane
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2-(2-Iodoethyl)-2-methyl-1,3-dioxolane
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2-(2-Iodoethyl)-2-methyl-1,3-dioxolane
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2-(2-Iodoethyl)-2-methyl-1,3-dioxolane
Reactant of Route 6
2-(2-Iodoethyl)-2-methyl-1,3-dioxolane

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